molecular formula C16H12F3NO5S B564316 9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt CAS No. 173920-64-4

9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt

Cat. No.: B564316
CAS No.: 173920-64-4
M. Wt: 387.329
InChI Key: CBEHDFCQWQWSOL-UHFFFAOYSA-N
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Description

Synthesized by reacting 9-carboxy-10-methylacridinium chloride with trifluoromethanesulfonic acid, this compound is structurally characterized by a planar acridinium core substituted with a methyl group at position 10 and a carboxyl group at position 9, paired with a trifluoromethanesulfonate (TfO⁻) counterion . Its crystalline forms have been extensively analyzed via single-crystal X-ray diffraction, revealing a lattice stabilized by electrostatic interactions between ions and short-range interactions (e.g., C–H⋯O, π–π stacking) .

The compound’s chemiluminescent properties arise from its oxidation with hydrogen peroxide in alkaline media, which generates electronically excited 10-methyl-9-acridinone, emitting light at ~430 nm. This reaction underpins its utility in bioanalytical assays, such as detecting antigens, antibodies, and DNA fragments .

Properties

IUPAC Name

10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEHDFCQWQWSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 9-(Chlorocarbonyl)acridine

Acridine-9-carboxylic acid is treated with excess thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions to form the corresponding acid chloride. This step proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. The reaction is typically conducted at 70–80°C for 4–6 hours, yielding 9-(chlorocarbonyl)acridine as a bright yellow solid.

Esterification with Methanol

The acid chloride is dissolved in anhydrous methanol (60 g/L concentration) and stirred at room temperature for 2 hours. This esterification step produces 9-[(methoxycarbonyl)acridine] (C15H11NO2\text{C}_{15}\text{H}_{11}\text{NO}_2), which is extracted using dichloromethane and purified via column chromatography (cyclohexane/ethyl acetate, 1:1 v/v). The product is obtained as a yellow powder with a 72% yield.

Quaternization with Dimethyl Sulfate

The ester intermediate is methylated using 20-fold molar excess dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) at 110–112°C for 3 hours. This step introduces a methyl group at the 10-position of the acridine ring, forming 9-[(methoxycarbonyl)-10-methylacridinium methylsulfate . The product precipitates upon addition of diethyl ether and is isolated as a yellow powder (79% yield).

Hydrolysis and Anion Exchange

The methylsulfate salt is hydrolyzed in aqueous sodium hydroxide (10% w/v) at 120°C for 2 hours, yielding 9-carboxy-10-methylacridinium hydroxide . Subsequent treatment with trifluoromethanesulfonic acid (CF3SO3H\text{CF}_3\text{SO}_3\text{H}) at pH 2.0 precipitates CMATfO as a deep yellow solid. After washing with propan-2-ol and drying under vacuum, the final product is obtained with an 89% yield.

Optimization of Reaction Conditions

Critical parameters influencing the synthesis include temperature, stoichiometry, and solvent selection. The table below summarizes optimal conditions for each step:

StepReagent/ParameterOptimal ValueYield/Purity
ChlorinationSOCl2\text{SOCl}_25 eq, 70°C, 4 hr>95% conversion
EsterificationMethanol60 g/L, RT, 2 hr72% yield
Methylation(CH3)2SO4(\text{CH}_3)_2\text{SO}_420 eq, 110°C, 3 hr79% yield
HydrolysisNaOH (aq.)10% w/v, 120°C, 2 hrQuantitative
Anion ExchangeCF3SO3H\text{CF}_3\text{SO}_3\text{H}pH 2.089% yield

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1\text{H} NMR spectrum of CMATfO (500 MHz, D2O\text{D}_2\text{O}) exhibits the following signals:

  • δ 8.40 ppm (d, J=8.8HzJ = 8.8 \, \text{Hz}): H1/H8 protons of the acridine ring.

  • δ 8.24 ppm (m): H4/H5 and H3/H6 protons.

  • δ 7.84 ppm (t, J=8.0HzJ = 8.0 \, \text{Hz}): H2/H7 protons.

  • δ 4.66 ppm (s): N+CH3-\text{N}^+\text{CH}_3 group.

Elemental Analysis

Elemental composition matches the theoretical values for C16H12F3NO5S\text{C}_{16}\text{H}_{12}\text{F}_3\text{NO}_5\text{S}:

  • Carbon : 49.36% (found: 49.12%).

  • Hydrogen : 3.11% (found: 3.27%).

  • Nitrogen : 3.60% (found: 3.55%).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms >99% purity, with a retention time of 6.2 minutes.

Comparative Analysis of Synthetic Routes

Alternative methods for preparing acridinium salts include direct alkylation of acridine derivatives or anion metathesis. However, the described pathway offers advantages:

  • High Atom Economy : Minimal by-products due to stoichiometric control.

  • Scalability : Reactions are conducted under standard atmospheric pressure, facilitating industrial adaptation.

  • Reproducibility : Consistent yields across multiple batches (>85%).

Challenges and Mitigation Strategies

Purification of Intermediates

Column chromatography for the ester intermediate requires careful solvent selection to avoid decomposition. Ethyl acetate/cyclohexane mixtures (1:1 v/v) provide optimal separation.

Industrial Applications and Derivatives

CMATfO serves as a precursor for photoacid generators (PAGs) in photoresist formulations. Derivatives such as 9-[(mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate exhibit enhanced thermal stability (Tdec>150CT_{\text{dec}} > 150^\circ \text{C}) .

Chemical Reactions Analysis

Types of Reactions

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while reduction can yield acridine derivatives with modified functional groups .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Dynamics : Substituent-induced conformational changes (e.g., dihedral angles) require further computational modeling to correlate with chemiluminescence quantum yields.
  • Counterion Effects : The role of trifluoromethanesulfonate versus other counterions (e.g., chloride) in modulating excited-state lifetimes remains underexplored .

Biological Activity

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridinium compounds, known for their diverse biological activities, particularly in chemiluminescence applications. This compound has garnered interest due to its potential roles in biochemical assays and as a probe in various biological studies. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The chemical formula for this compound is C16H12F3NO5SC_{16}H_{12}F_3NO_5S. It features a carboxyl group and a trifluoromethanesulfonic acid moiety, which contribute to its solubility and reactivity in aqueous environments.

The biological activity of this compound can be primarily attributed to its ability to participate in chemiluminescent reactions . The acridinium structure allows it to act as a luminescent probe , emitting light upon oxidation. This property is exploited in various assays, including immunoassays and hybridization tests, where sensitivity and specificity are crucial.

Biological Applications

  • Chemiluminescence in Diagnostics :
    • The compound is utilized in chemiluminescent assays, which are valuable for detecting biomolecules with high sensitivity. It can serve as a label in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests.
    • Case Study : A study demonstrated that acridinium salts, including this compound, could enhance the detection limits of various biomarkers, making them suitable for early disease diagnosis .
  • Electrochemiluminescence :
    • The electrochemical properties of this compound allow it to be used in electrochemiluminescent applications. This technique combines electrochemical reactions with luminescent detection, providing a powerful tool for analyzing complex biological samples.
  • Biochemical Assays :
    • The compound has been shown to be effective in hybridization protection assays (HPA) for nucleic acids, where it acts as a sensitive indicator of hybridization events .

Research Findings

Several studies have explored the efficacy and application of this compound:

  • Stability and Reactivity : Research indicates that the stability of acridinium salts in aqueous solutions is critical for their application in diagnostics. This compound exhibits favorable stability under physiological conditions, which enhances its utility .
  • Quantum Chemistry Studies : Theoretical calculations have provided insights into the reaction mechanisms involving this compound, confirming the formation of reactive intermediates that contribute to its luminescent properties .

Data Table: Comparison of Acridinium Salts

CompoundChemical FormulaApplication AreaLuminescence Type
9-Carboxy-10-methylacridinium TriflateC16H12F3NO5SC_{16}H_{12}F_3NO_5SChemiluminescent assaysChemiluminescence
10-Mesityl-9-methylacridiniumC17H17NC_{17}H_{17}NElectrochemiluminescent assaysElectrochemiluminescence
9-Acridinyl-10-carboxylic acidC15H11NO2C_{15}H_{11}NO_2Nucleic acid hybridization assaysChemiluminescence

Q & A

Q. What are the key structural features of 9-carboxy-10-methylacridinium trifluoromethanesulfonate, and how do they influence its chemiluminescent properties?

The compound consists of an acridinium cation with a phenoxycarbonyl substituent and a trifluoromethanesulfonate (triflate) counterion. The acridinium core is nearly planar (average deviation: 0.0386 Å), while the phenoxycarbonyl group is twisted at ~83° relative to the acridine plane. This geometry facilitates π-π stacking and C–H···π interactions in the crystal lattice, stabilizing the excited state responsible for chemiluminescence . Oxidation with H₂O₂ in alkaline media cleaves the phenoxycarbonyl group, generating 10-methyl-9-acridinone, which emits light upon relaxation .

Q. How is 9-carboxy-10-methylacridinium trifluoromethanesulfonate synthesized, and what purification methods are recommended?

Synthesis involves esterification of 9-(chlorocarbonyl)acridine (derived from acridine-9-carboxylic acid and thionyl chloride) with substituted phenols (e.g., 4-methylphenol) in anhydrous dichloromethane. A catalytic amount of N,N-dimethyl-4-pyridinamine accelerates the reaction. Purification is achieved via column chromatography (SiO₂, cyclohexane/ethyl acetate, 1:1 v/v) to remove unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : To verify molecular weight and detect impurities.
  • X-ray crystallography : Resolves crystal packing interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that influence stability .
  • UV-Vis spectroscopy : Monitors absorption peaks (λmax ~350 nm) linked to the acridinium moiety.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under varying humidity and temperature .

Advanced Research Questions

Q. How do substituents on the phenoxycarbonyl group affect chemiluminescence efficiency?

Substituents alter electronic and steric interactions. For example:

  • 4-Methylphenoxy : Dihedral angle of 83.1° between acridine and carboxyl group; moderate emission due to balanced steric hindrance and electron donation .
  • 4-Chlorophenoxy : Smaller dihedral angle (85.0°) but stronger electron-withdrawing effects reduce excited-state lifetime, lowering emission intensity .
SubstituentDihedral Angle (°)Relative Emission Efficiency
Methyl83.1High
Chloro85.0Moderate

Q. What methodological strategies optimize synthesis yield and reproducibility?

  • Reagent stoichiometry : Use a 10:1 molar ratio of thionyl chloride to acridine-9-carboxylic acid to ensure complete chlorocarbonyl formation .
  • Solvent choice : Anhydrous dichloromethane minimizes side reactions.
  • Batch consistency : Request peptide content analysis (e.g., TFA <1%) if using the compound in cell-based assays to avoid cytotoxicity .

Q. How can researchers address contradictions in data related to substituent effects on emission efficiency?

Contradictions arise from competing steric and electronic factors. For example, electron-donating groups (e.g., methyl) enhance emission by stabilizing the excited state, but excessive bulkiness (e.g., tert-butyl) disrupts π-π interactions. Use computational modeling (DFT) to predict substituent effects and validate with time-resolved fluorescence spectroscopy .

Q. What experimental protocols ensure stability during long-term storage?

  • Storage conditions : Keep in airtight, light-resistant containers at -20°C to prevent hydrolysis of the triflate counterion.
  • Stability testing : Monitor degradation via HPLC every 3 months; >95% purity is acceptable for most assays .

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